Cas no 651744-42-2 (1H-Pyrrolo[2,3-b]pyridin-5-amine, 4-chloro-1-[tris(1-methylethyl)silyl]-)

1H-Pyrrolo[2,3-b]pyridin-5-amine, 4-chloro-1-[tris(1-methylethyl)silyl]- structure
651744-42-2 structure
Product Name:1H-Pyrrolo[2,3-b]pyridin-5-amine, 4-chloro-1-[tris(1-methylethyl)silyl]-
CAS No:651744-42-2
MF:C16H26ClN3Si
MW:323.936243534088
CID:403598
PubChem ID:22273662
Update Time:2025-04-19

1H-Pyrrolo[2,3-b]pyridin-5-amine, 4-chloro-1-[tris(1-methylethyl)silyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolo[2,3-b]pyridin-5-amine, 4-chloro-1-[tris(1-methylethyl)silyl]-
    • 4-CHLORO-1-(TRIISOPROPYLSILYL)-1H-PYRROLO[2,3-B]PYRIDIN-5-AMINE
    • 4-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-amine
    • NXVMBPDBMUPYLT-UHFFFAOYSA-N
    • 4-Chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-amine
    • 4-chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridin-5-ylamine
    • DTXSID30624177
    • 651744-42-2
    • 5-Amino-4-chloro-1-TIPS-7-azaindole
    • SCHEMBL1683476
    • Inchi: 1S/C16H26ClN3Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(17)14(18)9-19-16(13)20/h7-12H,18H2,1-6H3
    • InChI Key: NXVMBPDBMUPYLT-UHFFFAOYSA-N
    • SMILES: ClC1C(=CN=C2C=1C=CN2[Si](C(C)C)(C(C)C)C(C)C)N

Computed Properties

  • Exact Mass: 323.15868
  • Monoisotopic Mass: 323.1584521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • PSA: 43.84

1H-Pyrrolo[2,3-b]pyridin-5-amine, 4-chloro-1-[tris(1-methylethyl)silyl]- Related Literature

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